N-(1,3-benzothiazol-2-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S2/c1-30-15-8-7-13(11-16(15)31-2)21-26-25-18-9-10-20(27-28(18)21)32-12-19(29)24-22-23-14-5-3-4-6-17(14)33-22/h3-11H,12H2,1-2H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBKDNIUZVTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a triazolopyridazine through a sulfanyl group. Its structure is critical for its biological activity and influences its interaction with various biological targets.
1. Anticancer Activity
Research has indicated that compounds containing benzothiazole and triazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines by activating caspases and downregulating anti-apoptotic proteins .
- Case Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .
2. Antibacterial Activity
The compound's structural components suggest potential antibacterial properties:
- Mechanism of Action : It may exert its antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within bacterial cells. Some studies have reported that related benzothiazole compounds can inhibit bacterial growth by interfering with oxidative phosphorylation processes .
- Efficacy : In tests against common pathogens such as Staphylococcus aureus and Escherichia coli, similar compounds showed minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
3. Antioxidant Activity
Benzothiazole derivatives are also recognized for their antioxidant properties:
- Mechanism of Action : They can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress in cells .
- Research Findings : Compounds with similar structures have been shown to exhibit antioxidant activities comparable to well-known antioxidants like quercetin, with IC50 values indicating effective free radical scavenging capabilities .
Summary of Research Findings
| Biological Activity | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | IC50 values between 10-30 µM against MCF-7 and A549 cells |
| Antibacterial | Disrupts cell wall synthesis; metabolic inhibition | MICs from 25 to 100 µg/mL against S. aureus and E. coli |
| Antioxidant | Scavenges free radicals; enhances enzyme activity | Comparable antioxidant activity to quercetin |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a benzothiazole moiety and a triazolo-pyridazine unit. Its molecular formula is C_{18}H_{17N_5O_3S with a molecular weight of approximately 371.42 g/mol. The presence of sulfur and nitrogen heterocycles contributes to its biological activity.
Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit promising anticancer properties. For instance, compounds similar to N-(1,3-benzothiazol-2-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Studies suggest that these compounds may act by inducing apoptosis and inhibiting cell proliferation through various pathways such as the modulation of signaling cascades involved in cell survival and death .
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory properties. In silico studies have shown that it may inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. This inhibition can potentially reduce inflammation-related disorders .
Antimicrobial Activity
Benzothiazole derivatives have demonstrated antimicrobial activity against a variety of pathogens. The structural features of this compound suggest that it may possess similar properties, making it a candidate for further exploration as an antimicrobial agent .
Case Studies and Research Findings
In Silico Studies
Computational methods have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies indicate favorable interactions with key proteins involved in cancer and inflammation pathways. These insights are crucial for guiding further experimental validations and optimizing the compound's structure for enhanced efficacy .
Comparison with Similar Compounds
Key Observations :
- Substitution at the benzothiazole 6-position (e.g., 6-methyl in ) may improve metabolic stability by sterically hindering oxidative degradation.
Q & A
Q. What are the established synthetic routes for N-(1,3-benzothiazol-2-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?
The compound is typically synthesized via coupling reactions between functionalized benzothiazole and triazolopyridazine precursors. Key steps include:
- Sulfanyl linkage formation : Reacting a triazolopyridazine-6-thiol derivative with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Coupling the benzothiazol-2-amine moiety with activated carboxylic acids or esters using coupling agents like HATU or DCC .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) followed by recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assign signals for methoxy groups (δ ~3.8–4.0 ppm for OCH₃), benzothiazole protons (δ ~7.5–8.5 ppm), and triazolopyridazine aromatic systems .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry, particularly for the triazolopyridazine core and sulfanyl linkage .
Q. What preliminary biological assays are recommended for initial activity screening?
- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ determination at 517 nm) .
- Enzyme inhibition : Target-specific assays (e.g., kinase or phosphodiesterase inhibition) using fluorescence-based protocols .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Design of Experiments (DoE) : Apply response surface methodology to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) .
- Flow chemistry : Utilize continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., oxidation of thiol intermediates) .
- Purification : Implement preparative HPLC with C18 columns for high-purity batches (>98%) .
Q. How to resolve contradictions in spectroscopic data interpretation?
- Dynamic NMR : Detect rotational barriers in acetamide bonds or hindered sulfanyl groups by variable-temperature ¹H NMR .
- Density Functional Theory (DFT) : Compare computed (e.g., B3LYP/6-31G*) and experimental IR/UV spectra to validate electronic transitions or vibrational modes .
- Heteronuclear correlation (HMBC/HSQC) : Clarify ambiguous NOE signals in crowded aromatic regions .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding to target proteins (e.g., PDE4 or COX-2) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using partial least squares regression .
Q. How to design derivatives for improved structure-activity relationships (SAR)?
- Substituent variation : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate electron density in the triazolopyridazine ring .
- Bioisosteric replacement : Substitute the benzothiazole moiety with benzoxazole or indole to enhance solubility .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group for controlled release .
Q. What advanced models validate in vivo efficacy and pharmacokinetics?
- Rodent models : Assess bioavailability via oral gavage (10–50 mg/kg doses) with LC-MS/MS plasma analysis .
- Metabolic stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
- Toxicity profiling : Conduct Ames tests for mutagenicity and hERG channel binding assays for cardiotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
